molecular formula C21H23N3O5S B6577586 4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1169995-01-0

4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No.: B6577586
CAS No.: 1169995-01-0
M. Wt: 429.5 g/mol
InChI Key: SSMRTVMAZYIKMT-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-methylbenzyl group at position 5 and a butanamide chain at position 2. The butanamide is further modified with a 4-methoxybenzenesulfonyl group at the 4-position. This structure combines sulfonyl and oxadiazole motifs, which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-15-5-7-16(8-6-15)14-20-23-24-21(29-20)22-19(25)4-3-13-30(26,27)18-11-9-17(28-2)10-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMRTVMAZYIKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Variations in Sulfonyl/Sulfamoyl Groups

Compound Name Substituent on Sulfonyl/Sulfamoyl Key Features Reference ID
4-(4-Methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide 4-Methoxyphenyl Electron-donating methoxy group enhances solubility; moderate steric bulk -
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonyl]butanamide 4-Fluorophenyl Electron-withdrawing fluorine increases metabolic stability
4-[(4-Bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide 4-Bromophenyl Bulky bromine substituent may hinder binding in sterically sensitive sites
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Diethylsulfamoyl Sulfamoyl group introduces hydrogen-bonding potential

Variations in Oxadiazole Substituents

Compound Name Oxadiazole Substituent Key Features Reference ID
4-(4-Methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide 4-Methylbenzyl Hydrophobic benzyl group enhances membrane permeability -
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 4-Chlorobenzylsulfanyl Chlorine and sulfanyl groups improve electrophilic reactivity
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-propylbutanamide 2-Chlorophenyl + benzothiazole Chlorophenyl and benzothiazole enhance π-π stacking interactions
4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(4-morpholinylsulfonyl)benzamide Methylsulfanyl + morpholine Morpholine sulfonyl group increases solubility in polar solvents

Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (LogP) Crystal System (if reported) Reference ID
4-(4-Methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide ~435.5 (estimated) 3.2 (predicted) - -
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 423.92 2.8 Orthorhombic (P2₁2₁2₁)
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 441.47 2.5 -

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